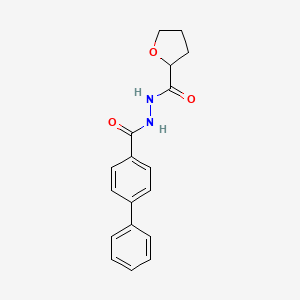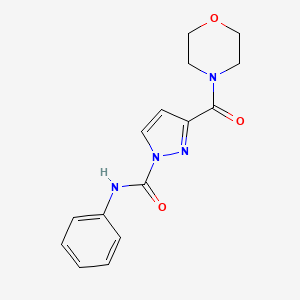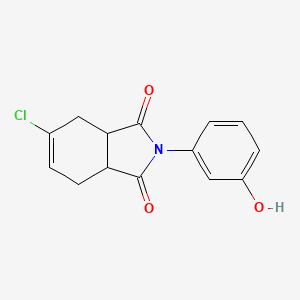
N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide, also known as BFT, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. BFT has shown promising results in preclinical studies, and its mechanism of action has been elucidated.
Wirkmechanismus
N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide inhibits the activity of the enzyme fatty acid synthase (FASN), which is involved in the synthesis of fatty acids. FASN is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis (programmed cell death) in cancer cells. N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide’s mechanism of action has been elucidated through structural studies, which have shown that it binds to the active site of FASN and inhibits its activity.
Biochemical and Physiological Effects
N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide’s inhibition of FASN has several biochemical and physiological effects. It leads to a decrease in the synthesis of fatty acids, which are essential for cancer cell growth and survival. N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide also leads to an increase in the production of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized, and its mechanism of action has been well characterized. N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide has also been shown to have low toxicity in animal models. However, N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide’s efficacy may vary depending on the type of cancer being studied, and its optimal dosage and treatment regimen have not been fully established.
Zukünftige Richtungen
There are several future directions for N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide research. One direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study the effects of N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide on cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy. Additionally, further studies are needed to establish the optimal dosage and treatment regimen for N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide in different types of cancer.
Synthesemethoden
The synthesis of N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide involves a series of chemical reactions. First, 4-biphenylcarboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with tetrahydrofuran-2-carbohydrazide in the presence of triethylamine to form N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide.
Wissenschaftliche Forschungsanwendungen
N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide has also been shown to inhibit tumor growth in mouse models of breast and colon cancer.
Eigenschaften
IUPAC Name |
N'-(4-phenylbenzoyl)oxolane-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(19-20-18(22)16-7-4-12-23-16)15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-3,5-6,8-11,16H,4,7,12H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPGJJNJUBDDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-phenylbenzoyl)oxolane-2-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B5215745.png)
![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5215761.png)

![{2,6-dichloro-4-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5215774.png)


![ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate](/img/structure/B5215797.png)
![4-ethyl-2-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5215815.png)
![ethyl 4-{[N-(4-propoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B5215816.png)
![1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5215819.png)
![methyl 4-(1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B5215828.png)


![1-[(3,4-dimethoxybenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215843.png)